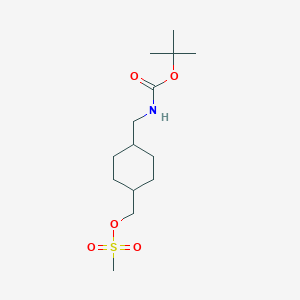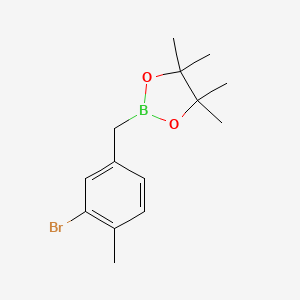
((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate
Vue d'ensemble
Description
((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate: is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a methanesulfonate ester. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then protected with a tert-butoxycarbonyl group. The protected amine is subsequently reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The methanesulfonate group can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, alcohols, or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine would yield a substituted amine derivative, while deprotection would yield the free amine.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, ((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate serves as a valuable intermediate for the preparation of various complex molecules. Its ability to undergo multiple types of reactions makes it a versatile building block.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and peptides. Its role in protecting amine groups during peptide synthesis is particularly noteworthy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications extend to the development of new polymers and catalysts.
Mécanisme D'action
The mechanism of action of ((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate is primarily related to its functional groups. The methanesulfonate group acts as a good leaving group in substitution reactions, facilitating the formation of new bonds. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the amine site until deprotection is desired. The cyclohexyl ring provides structural stability and influences the compound’s reactivity.
Comparaison Avec Des Composés Similaires
((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.
((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl bromide: Similar structure but with a bromide leaving group.
((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl iodide: Similar structure but with an iodide leaving group.
Uniqueness: The uniqueness of ((1R,4R)-4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)methyl methanesulfonate lies in its methanesulfonate ester group, which is a better leaving group compared to halides. This property enhances its reactivity in nucleophilic substitution reactions, making it a preferred choice in certain synthetic applications.
Propriétés
IUPAC Name |
[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5S/c1-14(2,3)20-13(16)15-9-11-5-7-12(8-6-11)10-19-21(4,17)18/h11-12H,5-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPPNESAKYIQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B3246736.png)



![3,9-Diazaspiro[5.5]undecane](/img/structure/B3246783.png)





![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)


![3,4,5-trimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3246843.png)
